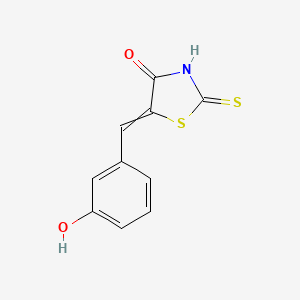

5-(m-Hydroxybenzylidene)rhodanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(m-Hydroxybenzylidene)rhodanine is a derivative of rhodanine, a compound known for its diverse biological activities and applications in various fields. This compound features a benzylidene group substituted with a hydroxy group at the meta position, which imparts unique chemical and biological properties. It has been studied for its potential use as an algicidal agent and in fluorescence microscopy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Hydroxybenzylidene)rhodanine typically involves a Knoevenagel condensation reaction between rhodanine and m-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium acetate and an organic solvent like glacial acetic acid. The mixture is heated to around 110°C for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

反応の種類

5-(m-ヒドロキシベンジリデン)ロダニンは、以下を含む様々な化学反応を起こす可能性があります。

酸化: ヒドロキシ基は、対応するキノンを形成するために酸化することができます。

還元: ベンジリデン部分は、対応するベンジル誘導体を形成するために還元することができます。

置換: ヒドロキシ基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を、求核置換反応に使用することができます。

生成される主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: ベンジル誘導体。

置換: 様々な置換ベンジリデンロダニン誘導体。

4. 科学研究への応用

5-(m-ヒドロキシベンジリデン)ロダニンは、いくつかの科学研究への応用で研究されています。

化学: 配位化学における配位子として、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 有害な藻類ブルームに対する効果的な藻類殺傷剤としての可能性が研究されています.

科学的研究の応用

5-(m-Hydroxybenzylidene)rhodanine has been explored for several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an algicidal agent, effective against harmful algal blooms.

Industry: Utilized in the development of fluorescent probes for imaging applications.

作用機序

5-(m-ヒドロキシベンジリデン)ロダニンの作用機序は、その応用によって異なります。

藻類殺傷活性: 藻類の細胞プロセスを阻害し、細胞死につながります。

類似化合物との比較

類似化合物

4-ヒドロキシベンジリデンロダニン: 構造は似ていますが、ヒドロキシ基がパラ位にあります。

3,5-ジフルオロ-4-ヒドロキシベンジリデンロダニン: 追加のフッ素置換基が含まれています.

独自性

5-(m-ヒドロキシベンジリデン)ロダニンは、ヒドロキシ基の位置が独特であり、化学反応性と生物活性に影響を与えます。この位置の違いにより、藻類殺傷剤としての有効性やイメージングアプリケーションにおける蛍光特性が変化する可能性があります。

特性

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNEHSJTBPNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)

![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)

![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)

![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)

![4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B12449186.png)

![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)

![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)

![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)

![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)

![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

![2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine](/img/structure/B12449219.png)

![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12449220.png)

![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)